molecular formula C22H20N2O3S B10900765 N-{4-[2-(1,3-benzoxazol-2-yl)ethyl]phenyl}-4-methylbenzenesulfonamide

N-{4-[2-(1,3-benzoxazol-2-yl)ethyl]phenyl}-4-methylbenzenesulfonamide

Cat. No.: B10900765
M. Wt: 392.5 g/mol
InChI Key: IMDWCHOEUOARGO-UHFFFAOYSA-N
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Description

N~1~-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2-aminophenol with aldehydes or ketones under various catalytic conditions. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction is usually carried out under reflux conditions in solvents such as ethanol or water, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are used to enhance reaction rates and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N~1~-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific structural features, which confer distinct biological activities.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[2-(1,3-benzoxazol-2-yl)ethyl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H20N2O3S/c1-16-6-13-19(14-7-16)28(25,26)24-18-11-8-17(9-12-18)10-15-22-23-20-4-2-3-5-21(20)27-22/h2-9,11-14,24H,10,15H2,1H3

InChI Key

IMDWCHOEUOARGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCC3=NC4=CC=CC=C4O3

Origin of Product

United States

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